molecular formula C16H16N2O7S B15087016 ethyl 2-[(2Z)-3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

ethyl 2-[(2Z)-3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Cat. No.: B15087016
M. Wt: 380.4 g/mol
InChI Key: IUEHSZNRMZSMGC-RZNTYIFUSA-N
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Preparation Methods

The synthesis of ethyl 2-[(2Z)-3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-nitro-2,4-dihydro-1,3-benzodioxin-8-carbaldehyde with thiazolidin-4-one in the presence of a base, followed by esterification with ethyl bromoacetate . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Chemical Reactions Analysis

Ethyl 2-[(2Z)-3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxin ring and thiazolidinone moiety can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-[(2Z)-3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C16H16N2O7S

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl (2Z)-2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C16H16N2O7S/c1-2-24-15(20)5-14-17(13(19)8-26-14)6-10-3-12(18(21)22)4-11-7-23-9-25-16(10)11/h3-5H,2,6-9H2,1H3/b14-5-

InChI Key

IUEHSZNRMZSMGC-RZNTYIFUSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/N(C(=O)CS1)CC2=CC(=CC3=C2OCOC3)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC2=CC(=CC3=C2OCOC3)[N+](=O)[O-]

Origin of Product

United States

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